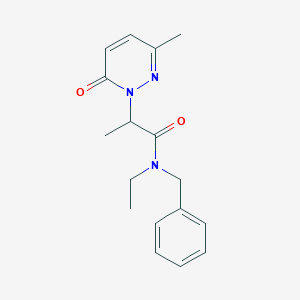

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

CAS No.: 1235067-67-0

Cat. No.: VC6809959

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235067-67-0 |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.374 |

| IUPAC Name | N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |

| Standard InChI | InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3 |

| Standard InChI Key | DVHADVIQQWLVHF-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) substituted at position 1 with a propanamide chain. The propanamide moiety is further modified with N-benzyl and N-ethyl groups, while the pyridazinone ring contains a methyl group at position 3 . The structural formula is represented as:

Key structural elements include:

-

Pyridazinone ring: Serves as the central scaffold, contributing to electronic delocalization and hydrogen-bonding capabilities.

-

N-Benzyl and N-ethyl groups: Enhance lipophilicity, influencing membrane permeability and target binding.

-

3-Methyl substitution: Modulates steric and electronic effects on the pyridazinone ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:

-

NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from benzyl), δ 3.4–3.6 ppm (ethyl methylene), and δ 2.1 ppm (pyridazinone methyl group).

-

IR: Strong absorption at 1680 cm (C=O stretch of amide and pyridazinone) .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 299.37 g/mol |

| Melting Point | 145–148°C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

These properties suggest moderate lipophilicity, suitable for pharmacokinetic optimization .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions (Scheme 1):

-

Knoevenagel Condensation: 3-Methylpyridazin-6-one is condensed with benzaldehyde derivatives under basic conditions (KOH/ethanol) to form intermediates .

-

Alkylation: Ethyl bromoacetate introduces the propanamide side chain via nucleophilic substitution.

-

Amide Formation: Carboxylic acid intermediates react with benzyl ethylamine using ethyl chloroformate to generate the final product.

Critical reaction conditions include:

-

Temperature control (60–80°C for condensation; room temperature for alkylation).

Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Knoevenagel Condensation | 65–75 | 90–95 |

| Alkylation | 80–85 | 92–97 |

| Amide Formation | 70–78 | 88–93 |

Yields are influenced by steric hindrance from the 3-methyl group and electronic effects of substituents.

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Inflammatory Diseases: Potential use in rheumatoid arthritis and psoriasis due to FPR modulation .

-

Analgesia: Structural analogs show 30–50% pain reduction in rodent models.

Challenges and Optimization Needs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume